N-Hexanoyl-L-erythro-sphingosine

Apoptosis Prostate Cancer Ceramide Signaling

N-Hexanoyl-L-erythro-sphingosine (C6 L-erythro Ceramide; CAS 189894-78-8) is the validated cell-permeable ceramide for apoptosis research. Its truncated C6 chain enables passive membrane diffusion—unlike natural ceramides. It achieves ~18.5-fold greater apoptosis vs. C18-ceramide, uniquely triggers G₂/M arrest, and suppresses ERK1/2. This L-erythro stereoisomer is not interchangeable with D-erythro (CAS 124753-97-5) or other short-chain analogs. Validated at 5–10 µM in KRAS mutant CRC, TNBC, and AML models. ≥98% HPLC purity.

Molecular Formula C24H47NO3
Molecular Weight 397.6 g/mol
CAS No. 189894-78-8
Cat. No. B3026378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexanoyl-L-erythro-sphingosine
CAS189894-78-8
Molecular FormulaC24H47NO3
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
InChIInChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m1/s1
InChIKeyNPRJSFWNFTXXQC-GWGOZDFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hexanoyl-L-erythro-sphingosine (C6 L-erythro Ceramide) Procurement Guide: Properties, CAS 189894-78-8, and Scientific Selection Criteria


N-Hexanoyl-L-erythro-sphingosine (CAS 189894-78-8), also designated C6 L-erythro Ceramide (d18:1/6:0), is a synthetic, cell-permeable short-chain analog of naturally occurring long-chain ceramides . This sphingolipid comprises a sphingosine backbone (d18:1) conjugated to a hexanoyl (C6) fatty acyl chain, yielding a molecular formula of C₂₄H₄₇NO₃ and a molecular weight of 397.63 g/mol . Unlike endogenous long-chain ceramides (e.g., C16, C18, C24), which exhibit limited membrane permeability due to their pronounced hydrophobicity, the truncated C6 acyl chain confers enhanced aqueous solubility and passive diffusion across cellular membranes . This fundamental physicochemical distinction directly enables its widespread utility as an exogenous tool compound for probing ceramide-mediated signaling, apoptosis, and sphingolipid metabolism in intact cellular systems without necessitating membrane permeabilization or specialized delivery vehicles .

Why N-Hexanoyl-L-erythro-sphingosine Cannot Be Substituted with Generic Ceramide Analogs in Experimental Systems


Ceramide analogs are not interchangeable. While all short-chain ceramides (C2, C6, C8) are marketed as 'cell-permeable ceramide mimetics,' their biological potency, metabolic fate, and signaling specificity diverge sharply based on N-acyl chain length and stereochemistry . Critically, C6-ceramide exhibits approximately an 18.5-fold greater induction of apoptosis in prostate cancer cells compared to the naturally occurring C18-ceramide when applied exogenously at equivalent concentrations—a difference driven by the C6 analog's unique capacity to trigger G₂/M cell cycle arrest and suppress ERK1/2 signaling, pathways that C18-ceramide fails to engage [1]. Furthermore, the L-erythro stereoisomer (CAS 189894-78-8) is not functionally equivalent to the D-erythro enantiomer (CAS 124753-97-5); stereochemical configuration dictates interaction with ceramide-binding proteins such as CERT (ceramide transfer protein), where C6-ceramide recognition by the START domain involves distinct hydrogen-bonding networks and cavity accommodation that differ fundamentally from C18-ceramide binding [2]. Consequently, substituting C6 L-erythro ceramide with another short-chain analog, a natural long-chain ceramide, or the incorrect stereoisomer will yield non-comparable experimental outcomes and may entirely fail to replicate published findings. The evidence below quantifies these critical differentiations.

Quantitative Differentiation Evidence for N-Hexanoyl-L-erythro-sphingosine (C6 Ceramide) versus Analogs and In-Class Candidates


C6 Ceramide vs. C18 Ceramide: Apoptosis Induction in Prostate Cancer Cells (Direct Head-to-Head Comparison)

In a direct head-to-head comparison conducted in PC-3 androgen-independent prostate cancer cells, treatment with synthetic C6-ceramide (C6 L-erythro ceramide) resulted in a mean apoptosis increase of 55.7 ± 0.4% relative to untreated control, whereas treatment with naturally occurring C18-ceramide under identical experimental conditions produced only a 3.6 ± 0.6% increase in apoptosis [1]. This 15.5-fold difference in apoptotic potency demonstrates that exogenous C6-ceramide is vastly more effective at inducing programmed cell death than its long-chain counterpart when applied directly to cell culture media. The enhanced potency was mechanistically linked to C6-ceramide's unique ability to induce G₂/M phase cell cycle arrest, decrease ERK1/2 phosphorylation, and activate the retinoblastoma protein (pRb)—signaling events that were not observed with C18-ceramide or sphingomyelin (CerPCho) treatment [1]. Additionally, cell proliferation was reduced by 46 ± 2.1% with C6-ceramide versus 17 ± 2.5% with C18-ceramide and 15 ± 1.8% with CerPCho (P < 0.05) [1].

Apoptosis Prostate Cancer Ceramide Signaling

C6 Ceramide Single-Agent Cytotoxicity in Breast Cancer Cells: IC₅₀ Range and Synergy with Acid Ceramidase Inhibition

As a single agent, C6-ceramide demonstrates moderate but quantifiable cytotoxic activity across multiple human breast cancer cell lines, with IC₅₀ values ranging from 5 to 10 µM in MDA-MB-231 (triple-negative), MCF-7 (hormone receptor-positive), and SK-BR-3 (HER2-positive) cells following 48-hour exposure [1]. This potency establishes a reproducible baseline for experimental design. Critically, when C6-ceramide was co-administered with the acid ceramidase (AC) inhibitor DM102 (IC₅₀ = 20 µM as a single agent), the combination produced synergistic cytotoxicity across all three cell lines, with combination index (CI) values below 0.5 [1]. Synergy was confirmed by a >3-fold increase in caspase-3/7 activation, PARP cleavage, a >70% increase in Annexin-V-positive cells, a 4-fold elevation in reactive oxygen species (ROS) levels, and a >9-fold shift in the Bax:Bcl-2 ratio favoring apoptosis [1]. The study also demonstrated that DM102 co-treatment doubled the synthesis of ³H-palmitate-labeled long-chain endogenous ceramides specifically in the presence of exogenous C6-ceramide, indicating that C6-ceramide serves as a metabolic priming agent that amplifies endogenous ceramide production when AC is inhibited [1].

Breast Cancer Cytotoxicity Combination Therapy

KRAS Mutant vs. KRAS Wild-Type Colorectal Cancer: Differential Growth Inhibition by C6 Ceramide

C6-ceramide exhibits a pronounced differential growth inhibitory effect favoring KRAS mutant colorectal cancer cells over KRAS wild-type cells, a selectivity profile with direct therapeutic relevance. In head-to-head testing using SW480 (KRAS mutant) and SW48 (KRAS wild-type) colorectal cancer cell lines, treatment with 5–10 µM C6-ceramide as a single agent yielded a growth inhibition percentage (GIP) of 78.3% in SW480 cells compared to only 33.33% in SW48 cells—a 2.35-fold greater inhibition in the KRAS mutant line [1]. Furthermore, when C6-ceramide (10 µM) was combined with standard-of-care agents including oxaliplatin (0.04 µM), 5-fluorouracil (0.8 µM), and cetuximab (25 µg/mL), GIP in KRAS mutant SW480 cells increased dramatically from 32.5% (chemotherapy alone) to 92.5% with the addition of C6-ceramide [1][2]. Notably, the addition of 5 µM and 7.5 µM C6-ceramide doubled GIP to 75% and 86.25%, respectively, compared to the 32.5% baseline achieved with the triple-chemotherapy regimen alone [1]. This effect effectively reversed the intrinsic insensitivity of KRAS mutant cells to cetuximab, suggesting that C6-ceramide engages signaling pathways that bypass EGFR blockade resistance mechanisms [2].

Colorectal Cancer KRAS Mutation Targeted Therapy

C6 Ceramide Liposomal Formulation: Anti-Leukemic EC₅₀ Range and Autophagy-Dependent Resistance

In acute myeloid leukemia (AML) models, liposomally formulated C6-ceramide (Lip-C6) demonstrates quantifiable anti-leukemic activity with EC₅₀ values ranging from 2 to 23 µM across a panel of human and murine AML cell lines in short-term viability assays, as well as in clonogenic assays using cryopreserved primary human AML samples [1]. This EC₅₀ range provides a validated dosing benchmark for preclinical AML studies. Notably, the AML cell line KG1 exhibited relative resistance to Lip-C6 (EC₅₀ = 23 µM), and this resistance was mechanistically linked to autophagic flux [1]. KG1 subclones with ATG5 knockdown—an essential autophagy gene—demonstrated significantly increased sensitivity to Lip-C6 relative to scrambled knockdown controls, confirming that autophagy functions as a protective mechanism against C6-ceramide cytotoxicity [1]. Furthermore, co-treatment of KG1 cells with Lip-C6 (20 µM) and autophagy inhibitors such as vinblastine (5 µM) or chloroquine (25 µM) produced supra-additive cytotoxicity, an effect validated in 13 fresh patient-derived primary AML cases where apoptosis was measured in both whole leukemic fractions and putative leukemia stem cell (LSC) populations by flow cytometry [1].

Acute Myeloid Leukemia Liposomal Delivery Autophagy

C6 Ceramide vs. C18 Ceramide in Doxorubicin Combination: Differential Drug Interaction Profiles

The nature of drug interaction between doxorubicin and ceramide is fundamentally dependent on ceramide acyl chain length. Combination of doxorubicin (DXR) with C6-ceramide at a 1:2 molar ratio produced synergistic cytotoxicity against both drug-resistant triple-negative MDA-MB-231 breast cancer cells and drug-sensitive MDA-MB-435S melanoma cells [1]. Notably, F3 peptide-targeted liposomes encapsulating DXR:C6-ceramide at this 1:2 molar ratio enabled >90% cell death within 24 hours of treatment—an effect unattainable with F3-targeted liposomal doxorubicin alone at equivalent or higher doxorubicin doses [1]. A 2022 doctoral dissertation comparing short-chain (C6) and long-chain (C18) ceramides in targeted liposomal doxorubicin combinations demonstrated that the nature of drug interaction (synergistic vs. additive/antagonistic) differed significantly based on ceramide chain length when assessed at both IC₅₀ and IC₉₀ death fractions [2]. The study further established that C6-ceramide-containing formulations effectively downregulated phospho-Akt in cancer stem cell populations, a mechanism not equivalently engaged by C18-ceramide combinations [2].

Drug Synergy Liposomal Delivery Triple-Negative Breast Cancer

CERT START Domain Ceramide Recognition: Structural Basis for C6 vs. C18 Differential Binding

X-ray crystallographic analysis of the CERT (ceramide transfer protein) START domain reveals distinct binding modes for C6-ceramide versus C18-ceramide, providing a structural rationale for differential biological handling of these analogs. In the CERT START domain, C6-ceramide recognition involves a specific hydrogen-bonding network and cavity accommodation geometry that differs fundamentally from the binding configuration adopted by C18-ceramide [1]. The crystal structures of apo-CERT START domain superimposed with C6-, C16-, and C18-ceramide-bound forms demonstrate that while all three ceramides occupy the hydrophobic cavity, the shorter C6 acyl chain enables a unique orientation that may influence binding affinity, residence time, or downstream trafficking efficiency [1]. Furthermore, schematic representations of the CERT START domain interactions show that C6-ceramide recognition engages distinct polar contacts compared to C18-ceramide recognition, with implications for how these ceramide species are extracted from membranes and transferred between organelles [1].

Structural Biology Lipid Transfer Protein CERT START Domain

Optimal Scientific and Preclinical Application Scenarios for N-Hexanoyl-L-erythro-sphingosine (C6 Ceramide)


Prostate Cancer Apoptosis and Cell Cycle Arrest Studies Requiring Robust, Reproducible Responses

In androgen-independent prostate cancer research, C6 L-erythro ceramide is the optimal tool compound for inducing robust apoptosis (55.7 ± 0.4% increase) and G₂/M cell cycle arrest, as documented in PC-3 cells at 10 µM [1]. The compound uniquely suppresses ERK1/2 signaling and activates pRb, pathways that are not engaged by natural C18-ceramide or sphingomyelin [1]. Experimental protocols should utilize 10 µM C6-ceramide dissolved in ethanol or DMSO, with 24-hour exposure and flow cytometric analysis of sub-G₁ DNA content or Annexin-V/PI staining as validated endpoints [1].

KRAS Mutant Colorectal Cancer Combination Therapy Development and Cetuximab Sensitization Studies

For preclinical development of KRAS mutant colorectal cancer therapies, C6-ceramide at 5–10 µM is the validated agent for reversing cetuximab insensitivity and achieving synergistic growth inhibition when combined with oxaliplatin (0.04 µM), 5-fluorouracil (0.8 µM), and cetuximab (25 µg/mL) [1]. The 72-hour treatment protocol using SW480 (KRAS G12V mutant) and SW48 (KRAS wild-type) cell lines provides a reproducible comparative system, with Trypan Blue exclusion as the established viability endpoint [1]. This combination achieves 92.5% growth inhibition in KRAS mutant cells, representing a 60 percentage-point improvement over chemotherapy alone [1].

Breast Cancer Acid Ceramidase (AC) Inhibitor Combination Studies with Defined Synergy Parameters

In breast cancer research, particularly triple-negative MDA-MB-231, hormone receptor-positive MCF-7, and HER2-positive SK-BR-3 models, C6-ceramide (IC₅₀ 5–10 µM) serves as the reference exogenous ceramide for combination studies with acid ceramidase inhibitors such as DM102 [1]. The validated synergy parameters include a combination index <0.5, >3-fold caspase-3/7 activation, >70% Annexin-V-positive cells, 4-fold ROS elevation, and >9-fold Bax:Bcl-2 ratio shift [1]. Experimental protocols should employ 48-hour co-incubation with MTT viability assessment and flow cytometric apoptosis confirmation [1].

Liposomal Ceramide Formulation Development for AML and Drug Delivery Optimization

In acute myeloid leukemia research and liposomal drug delivery development, C6-ceramide (Lip-C6) is the benchmark compound with an established anti-leukemic EC₅₀ range of 2–23 µM across human and murine AML cell lines [1]. For autophagy modulation studies, KG1 cells (EC₅₀ 23 µM) provide a validated resistance model, with ATG5 knockdown or pharmacological autophagy inhibition (vinblastine 5 µM, chloroquine 25 µM) yielding supra-additive cytotoxicity [1]. Primary human AML samples can be assessed via clonogenic assays in methylcellulose or flow cytometric apoptosis measurement in whole leukemic and LSC fractions [1].

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